Tris(1H,1H-heptafluorobutyl)borate

Descripción general

Descripción

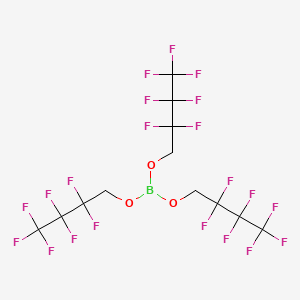

Tris(1H,1H-heptafluorobutyl)borate is a chemical compound with the molecular formula C12H6BF21O3 and a molecular weight of 607.95 g/mol . It is known for its unique properties due to the presence of heptafluorobutyl groups, which contribute to its high fluorine content and distinctive reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(1H,1H-heptafluorobutyl)borate is typically synthesized through the esterification of boric acid with 1H,1H-heptafluorobutanol. The reaction involves the use of a catalyst, often an acid catalyst, under controlled temperature and pressure conditions to ensure the complete formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Tris(1H,1H-heptafluorobutyl)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of borate esters with different oxidation states.

Reduction: Reduction reactions can convert the borate ester into simpler boron-containing compounds.

Substitution: The heptafluorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of tris(1H,1H-heptafluorobutyl)borate is in organic synthesis as a reagent and catalyst. Its fluorinated structure enhances its reactivity and stability compared to traditional boron compounds.

Case Study: Catalytic Reactions

Research has demonstrated that this compound can facilitate various reactions, including:

- Cross-Coupling Reactions : It has been effectively used in palladium-catalyzed cross-coupling reactions, where it serves as a stable boron source that improves reaction yields and selectivity .

- Nucleophilic Substitution : The compound has shown utility in nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine atoms, which stabilize the transition state .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, particularly with transition metals. Its unique structure allows for the stabilization of metal complexes.

Case Study: Metal Complexes

In studies involving coinage metals such as copper, silver, and gold, this compound has been utilized to stabilize ethylene complexes. This stabilization is crucial for catalytic processes involving C–C bond formation . The ligand's fluorinated nature enhances its ability to form stable complexes without significant degradation during reactions.

Energy Storage Systems

Another significant application of this compound is in lithium battery technology. It has been investigated as an additive for lithium-ion battery electrolytes.

Case Study: Lithium-Ion Batteries

Research indicates that incorporating this compound into lithium battery electrolytes can improve electrochemical performance. Specifically:

- Enhanced Conductivity : The compound contributes to increased ionic conductivity within the electrolyte matrix .

- Stability Improvement : It helps stabilize the electrolyte against decomposition at high voltages, thus extending battery life and performance .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Improved yields and selectivity |

| Coordination Chemistry | Stabilization of metal complexes | Enhanced stability during catalytic reactions |

| Energy Storage Systems | Additive in lithium-ion battery electrolytes | Increased ionic conductivity and stability |

Mecanismo De Acción

The mechanism of action of Tris(1H,1H-heptafluorobutyl)borate involves its interaction with various molecular targets. The heptafluorobutyl groups enhance its reactivity and enable it to participate in a range of chemical reactions. The compound can interact with enzymes and proteins, potentially altering their activity and function. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .

Comparación Con Compuestos Similares

- Tris(1H,1H-heptafluoropropyl)borate

- Tris(1H,1H-heptafluoroethyl)borate

- Tris(1H,1H-heptafluoromethyl)borate

Comparison: Tris(1H,1H-heptafluorobutyl)borate is unique due to its longer heptafluorobutyl chains, which confer distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher thermal stability, increased hydrophobicity, and enhanced reactivity in certain chemical reactions .

Actividad Biológica

Tris(1H,1H-heptafluorobutyl)borate (THFB) is a highly fluorinated boron compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, particularly in antimicrobial and anticancer applications, supported by relevant research findings and data.

This compound is characterized by its unique fluorinated structure, which contributes to its chemical stability and potential biological interactions. Its molecular formula is , and it exhibits properties typical of organofluorine compounds, such as low surface energy and hydrophobicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of highly fluorinated tris(pyrazolyl)borates, which include THFB derivatives. Research indicates that these compounds can exhibit significant inhibitory effects against various bacterial strains.

- Study Findings : A study reported that fluorinated tris(pyrazolyl)borates, similar to THFB, demonstrated effective inhibition of Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) revealed that these compounds were 12 to 21 times more effective than conventional silver sulfadiazine against these bacteria .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ligand structure and the presence of fluorinated substituents, which enhance the interaction with bacterial membranes. However, the effectiveness against Gram-negative bacteria was moderate, indicating a potential limitation in broad-spectrum activity .

Anticancer Activity

The incorporation of the heptafluorobutyl moiety in drug formulations has shown promise in enhancing therapeutic efficacy, particularly in cancer treatment.

- Case Study : A study involving hyaluronate-coated nanoparticles containing heptafluorobutyl polyamines demonstrated improved siRNA transfection efficacy in pancreatic cancer cell lines. The nanoparticles facilitated selective tumor accumulation and significantly enhanced apoptosis through polyamine catabolism and cell cycle arrest mechanisms .

- Results : The nanoparticles were able to silence polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. The silencing efficiency exceeded 80% in certain cancer cell lines, leading to increased G2/M phase arrest and reduced cell viability . This highlights the potential of THFB derivatives as carriers for targeted gene therapy.

Summary of Biological Activities

| Activity | Type | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 12-21 times more effective than silver sulfadiazine | Interaction with bacterial membranes |

| Anticancer | Pancreatic cancer cells | >80% PLK1 silencing | Enhanced apoptosis via polyamine catabolism |

Propiedades

IUPAC Name |

tris(2,2,3,3,4,4,4-heptafluorobutyl) borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BF21O3/c14-4(15,7(20,21)10(26,27)28)1-35-13(36-2-5(16,17)8(22,23)11(29,30)31)37-3-6(18,19)9(24,25)12(32,33)34/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNAPTARYFQVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BF21O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896967 | |

| Record name | tris((Perfluoropropyl)methyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-53-3 | |

| Record name | tris((Perfluoropropyl)methyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.